2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
Description
This compound features a polycyclic heteroaromatic core (benzo[c]pyrimido[4,5-e][1,2]thiazin) with a 5,5-dioxido thiazine ring, a benzyl substituent at position 6, a thioether linkage at position 2, and an N-(4-methoxyphenyl)acetamide moiety.
Properties
IUPAC Name |
2-(6-benzyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4S2/c1-34-20-13-11-19(12-14-20)28-24(31)17-35-26-27-15-23-25(29-26)21-9-5-6-10-22(21)30(36(23,32)33)16-18-7-3-2-4-8-18/h2-15H,16-17H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXZDAJCDYYISM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[c]pyrimido[4,5-e][1,2]thiazin core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyl group: This can be achieved through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Attachment of the thioacetamide moiety: This step involves the reaction of the intermediate with thioacetic acid or its derivatives under suitable conditions.
Methoxyphenyl group incorporation: This can be done through nucleophilic substitution reactions using 4-methoxyphenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of sulfur or nitrogen atoms.
Substitution: The benzyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using halides and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:
Enzyme inhibition: The compound may inhibit key enzymes involved in metabolic or signaling pathways.
Receptor binding: It may bind to specific receptors, modulating their activity and downstream signaling.
DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression or replication processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on analogs from , which share fused heterocyclic systems, substituent diversity, and synthetic methodologies.
Structural and Functional Group Comparisons
Key Observations :
- The target compound’s sulfone group distinguishes it from 11a/b and 12, which lack sulfur-based oxidation. This group may enhance solubility in polar solvents compared to the cyano groups in 11a/b .
Comparison :
- The synthesis of 11a/b employs a one-pot condensation, achieving moderate yields (68%), whereas the target compound likely requires multi-step functionalization (e.g., sulfonation, benzylation), which may reduce overall yield .
- Compound 12’s lower yield (57%) reflects challenges in cyclization steps, a common issue in fused heterocycle synthesis .
Physicochemical Properties
Analysis :
- The target’s sulfone group would produce strong IR absorption near 1150 cm⁻¹, absent in 11a/b and 12 .
- The higher melting point of 12 (268–269°C) vs. 11a/b suggests greater crystallinity due to its planar quinazoline core, whereas the target’s melting point may vary based on substituent flexibility .
Bioactivity Considerations (Inferred)
While bioactivity data for the target compound are unavailable, structural analogs provide insights:
- Cyanobenzylidene derivatives (11b): Cyano groups often enhance binding to enzymes (e.g., kinases) via dipole interactions .
- Sulfone-containing compounds : Sulfones are associated with anti-inflammatory and antiviral properties, which could extend to the target compound .
Biological Activity
Introduction
The compound 2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex heterocyclic molecule that exhibits significant biological activity. Its unique structural features suggest potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, including its mechanism of action, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 518.61 g/mol. The structure consists of a thiazine ring fused with a pyrimidine core, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 518.61 g/mol |
| CAS Number | 950470-52-7 |
Synthesis Methods
The synthesis of This compound typically involves multi-step organic reactions. Common reagents include benzyl chloride and acetic anhydride, with specific conditions such as controlled temperatures to optimize yield and purity. The steps generally include:
- Preparation of the thiazine core.
- Introduction of the benzyl group.
- Formation of the acetamide linkage.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) ranging from 0.06 to 1 μg/mL .
Anticancer Properties
The compound's structural similarities to known anticancer agents suggest potential activity against cancer cells. Interaction studies indicate that it may inhibit specific kinases involved in cancer progression . The following table summarizes related compounds and their activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(benzyl)-5H-benzo[c]pyrimido[4,5-e][1,2]thiazine | Similar thiazine core | Kinase inhibition |
| 4-(benzoyl)-N-(phenethyl)aniline | Amide linkage with phenethyl group | Antimicrobial activity |
| 3-(benzothiazolyl)anilines | Contains thiazole ring | Anticancer properties |
The mechanism of action for This compound likely involves binding to specific enzymes or receptors within biological systems. This interaction can modulate enzyme activity or receptor signaling pathways, leading to its observed biological effects .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in treating infections and cancer:
- Antimicrobial Efficacy : In a comparative study, the compound demonstrated superior activity against S. aureus compared to traditional antibiotics .
- Cancer Cell Proliferation : In vitro assays revealed that the compound inhibits proliferation in several cancer cell lines, suggesting its potential as a chemotherapeutic agent .
- Kinase Inhibition : Preliminary data indicate that the compound may inhibit key kinases involved in cell signaling pathways related to inflammation and cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
